molecular formula C4H9D B078710 2-Methylpropane-2-d CAS No. 13183-68-1

2-Methylpropane-2-d

Cat. No.: B078710
CAS No.: 13183-68-1
M. Wt: 58.12 g/mol
InChI Key: NNPPMTNAJDCUHE-LCNXKSLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpropane-2-d (CAS 13183-68-1), also known as isobutane-2-d, is a deuterated isotopologue of isobutane. Its molecular formula is C₄H₉D, with a molecular weight of 59.13 g/mol . The compound features a single deuterium atom replacing a hydrogen at the 2-position of the methyl group, resulting in structural symmetry akin to its non-deuterated counterpart. Key physical properties include a boiling point of 12°C, melting point of 160°C, and a vapor density of 2.01 (relative to air at 21°C) . Classified as highly flammable (GHS02, Hazard Code R11), it requires stringent handling to prevent ignition .

Deuterium substitution in this compound reduces vibrational frequencies and alters thermodynamic properties compared to isobutane, making it valuable in kinetic isotope effect (KIE) studies and nuclear magnetic resonance (NMR) spectroscopy . Suppliers like Sigma-Aldrich offer this compound with 98 atom% deuterium purity, ensuring its utility in precision research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpropane-2-d can be synthesized through several methods. One common method involves the deuteration of isobutane using deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic exchange of hydrogen atoms in isobutane with deuterium. This process is carried out in a sealed tube at elevated temperatures, often using a rhodium-based catalyst in a deuterated solvent like benzene-d6 .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpropane-2-d undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in halogenation reactions where hydrogen atoms are replaced by halogens such as chlorine or bromine.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Halogenation: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.

    Elimination: Strong bases such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt) under heat.

Major Products Formed:

    Halogenation: 2-Chloro-2-methylpropane or 2-bromo-2-methylpropane.

    Elimination: Isobutene (2-methylpropene).

Scientific Research Applications

Chemical Synthesis and Analysis

1.1 Isotope Labeling in Organic Chemistry
2-Methylpropane-2-d is frequently used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotopic composition. The presence of deuterium allows for precise quantification of compounds in complex mixtures.

Case Study: NMR Applications
A study demonstrated the effectiveness of this compound as an internal standard for quantifying organic compounds in NMR analysis. The deuterated compound provided reliable shifts that facilitated the identification of various organic molecules in a mixture .

Environmental Studies

2.1 Compound-Specific Isotope Analysis
The compound is utilized in compound-specific isotope analysis (CSIA) to trace environmental sources and processes involving organic pollutants. Its isotopic signature helps differentiate between natural and anthropogenic sources of contamination.

Data Table: Applications of CSIA with this compound

Application AreaDescriptionReference
Environmental MonitoringTracing sources of organic pollutants
Forensic ScienceAnalyzing samples for contamination sources
Hydrocarbon StudiesUnderstanding the origin of hydrocarbons in geological samples

Material Science

3.1 Polymer Synthesis
In material science, this compound is used as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer chains can enhance thermal stability and mechanical strength.

Case Study: Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid)
Research has shown that polymers synthesized using this compound exhibit improved solubility and film-forming capabilities, making them suitable for various applications including membranes and coatings .

Biomedical Applications

4.1 Drug Development
The compound has been explored for its potential applications in drug development, particularly as a tracer in metabolic studies. Its deuterated nature allows researchers to track drug metabolism and distribution within biological systems.

Case Study: Anticancer Activity Assessment
A study investigated the anticancer properties of compounds derived from this compound against human cancer cell lines. The findings indicated promising results in inhibiting cancer cell proliferation, suggesting further exploration for therapeutic uses .

Mechanism of Action

The mechanism of action of 2-Methylpropane-2-d in chemical reactions involves the replacement of hydrogen atoms with deuterium, which can alter the reaction kinetics and pathways. Deuterium has a higher bond dissociation energy compared to hydrogen, leading to a kinetic isotope effect. This effect can slow down reaction rates and provide insights into reaction mechanisms .

Comparison with Similar Compounds

Structural Analogs and Isotopic Variants

Table 1: Physical and Chemical Properties of 2-Methylpropane-2-d and Isotopologues

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound 13183-68-1 C₄H₉D 59.13 12 NMR spectroscopy, KIE studies
Isobutane (non-deuterated) 75-28-5 C₄H₁₀ 58.12 -11.7 Refrigerant, fuel additive
2-Methylpropane-1-¹³C N/A (¹³CH₃)₃CH 59.13 ~-12 Metabolic tracing, isotopic labeling
2-Methyl-2-propane-d₉-thiol 99224-24-5 C₄D₉S 99.24 62–65 Mechanistic studies, deuterium tracing

Key Findings :

  • Deuterium substitution in this compound increases molecular weight by ~1 unit compared to isobutane, marginally elevating its boiling point (~23.7°C difference) due to stronger C-D bonds .
  • The carbon-13 variant (2-methylpropane-1-¹³C) is used in metabolic studies, whereas deuterated thiols like 2-methyl-2-propane-d₉-thiol enable advanced mechanistic analyses .

Functional Group Derivatives

Table 2: Halogenated and Functionalized Derivatives

Compound CAS No. Molecular Formula Key Properties Hazards
2-Chloro-2-methylpropane 507-20-0 C₄H₉Cl Boiling point: ~50–52°C; density 0.87 g/cm³ Releases HCl gas upon combustion
1-Chloro-2-methyl-2-propanol 558-42-9 C₄H₉ClO Purity: 100%; used in organic synthesis Causes skin/eye irritation
2-Methyl-2-propanethiol 75-66-1 (CH₃)₃CSH Boiling point: 62–65°C; density 0.8000 Flammable, sulfhydryl reactivity

Key Findings :

  • Halogenation (e.g., 2-chloro-2-methylpropane) introduces polarizable groups, increasing boiling points and reactivity but posing combustion hazards (e.g., HCl emission) .
  • Thiol derivatives like 2-methyl-2-propanethiol exhibit higher boiling points due to hydrogen bonding, contrasting with the nonpolar this compound .

Table 3: Hazard Profiles

Compound Flammability Hazard Codes Key Precautions
This compound High (GHS02) R11, H220, H280 Store in ventilated, cool areas; avoid sparks
2-Chloro-2-methylpropane Moderate H225, H319 Use CO₂ extinguishers; avoid inhalation
2-Methyl-2-propanethiol High (GHS02) H225, H315, H319 Use PPE; prevent contact with oxidizers

Key Findings :

  • This compound’s flammability exceeds that of halogenated derivatives due to the absence of electronegative substituents .
  • Thiol derivatives require additional precautions against oxidative reactions, unlike deuterated alkanes .

Biological Activity

2-Methylpropane-2-d (also known as tert-butyl-d) is a deuterated derivative of 2-methylpropane, a branched-chain alkane. This compound is notable for its applications in various fields, including organic chemistry, pharmacology, and environmental science. Understanding its biological activity is crucial for assessing its safety, efficacy, and potential applications in research and industry.

This compound has the following chemical properties:

  • Molecular Formula : C4_4H10_{10}D
  • Molar Mass : 74.14 g/mol
  • CAS Number : 13183-68-1

This compound is characterized by its branched structure, which influences its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound primarily stems from its structural characteristics, which affect its interactions with biological membranes and enzymes. Research indicates that the compound exhibits certain levels of toxicity and reactivity, particularly in relation to cellular processes.

Toxicity Studies

  • Acute Toxicity : Studies have shown that exposure to high concentrations of this compound can lead to adverse effects on human health, including respiratory and neurological symptoms.
  • Chronic Effects : Long-term exposure may result in cumulative toxicity, impacting liver and kidney function due to metabolic byproducts.

Case Study 1: Environmental Impact Assessment

A study conducted by the EPA assessed the environmental impact of this compound in contaminated sites. The findings indicated that this compound poses risks to aquatic life due to its hydrophobic nature, leading to bioaccumulation in fish and other organisms .

Case Study 2: Pharmacological Research

In pharmacological studies, this compound has been evaluated for its potential as a solvent in drug formulation. Its low toxicity profile makes it an attractive candidate for use in pharmaceuticals; however, further research is needed to fully understand its interactions at the molecular level .

Table 1: Summary of Biological Activity Studies

Study TypeFindingsReference
Toxicity AssessmentHigh concentrations lead to respiratory issues; chronic exposure affects liver function
Environmental ImpactBioaccumulation observed in aquatic organisms; potential risks identified
Pharmacological UseLow toxicity makes it suitable for drug formulation; further studies recommended

Molecular Interaction Studies

Research indicates that the biological activity of this compound is influenced by its molecular structure. The compound's ability to interact with biological membranes is critical for understanding its pharmacokinetics and dynamics.

Quantum Chemical Analysis

A study utilizing quantum molecular descriptors found that structural modifications of alkanes like this compound significantly alter their biological responses. The findings suggest that even minor changes in molecular structure can lead to substantial differences in biological activity .

Q & A

Basic Question: What are the key steps for synthesizing and characterizing 2-Methylpropane-2-d in laboratory settings?

Answer:
The synthesis of this compound typically involves isotopic substitution via acid-catalyzed exchange reactions or Grignard reagent modifications. For example, deuterated tert-butanol (2-methyl-2-propanol-d) can be treated with HCl gas in anhydrous conditions to yield 2-chloro-2-methylpropane-d, followed by reduction to obtain the deuterated alkane. Key steps include:

  • Purification : Distillation under inert atmosphere to avoid isotopic exchange .
  • Characterization :
    • NMR Spectroscopy : Deuterium incorporation is confirmed by the absence of specific proton signals in 1H^1H-NMR and distinct splitting patterns in 2H^2H-NMR.
    • Mass Spectrometry : High-resolution MS detects isotopic peaks (e.g., m/z shifts corresponding to DD-substitution) .
  • Purity Validation : Gas chromatography (GC) coupled with IR spectroscopy ensures >98% isotopic enrichment .

Basic Question: What safety protocols are critical when handling this compound?

Answer:

  • Reactivity : The compound is hygroscopic and reacts violently with strong oxidizers (e.g., peroxides) or bases. Use inert gas purging during transfers to minimize air exposure .
  • Storage : Store in sealed, dark glass vessels at ≤4°C to prevent thermal decomposition or isotopic exchange with ambient moisture .
  • Emergency Measures : Neutralize spills with dry sand (never water) due to flammability risks. Use explosion-proof fume hoods for large-scale reactions .

Advanced Question: How does deuterium substitution in this compound influence its thermodynamic and kinetic behavior compared to the protiated analog?

Answer:
Deuterium’s higher mass and lower zero-point energy alter reaction pathways:

  • Kinetic Isotope Effects (KIE) : Reactions involving C-D bond cleavage exhibit KIE values >2.0, slowing reaction rates (e.g., in free-radical halogenation) .
  • Thermodynamic Stability : The C-D bond’s lower vibrational frequency increases activation energy for bond dissociation, favoring stability in high-temperature reactions.
  • Experimental Validation : Compare Arrhenius parameters (e.g., activation energy) for protiated vs. deuterated analogs using stopped-flow kinetics or computational modeling (DFT) .

Advanced Question: What analytical strategies resolve contradictions in isotopic purity assessments of this compound?

Answer:
Discrepancies often arise from:

  • Sample Contamination : Trace protiated solvents or moisture can skew results. Use Karl Fischer titration to quantify water content (<0.01%) and repeat GC-MS under dry conditions .
  • Spectral Overlap : Deuterium’s quadrupole moment broadens 2H^2H-NMR peaks. Mitigate by:
    • High-Field NMR : 600+ MHz instruments improve resolution.
    • Isotopic Dilution Analysis : Spiking with a known deuterated standard for quantification .

Basic Question: How can researchers ensure experimental reproducibility with this compound?

Answer:

  • Documentation : Follow standardized reporting guidelines (e.g., Beilstein Journal protocols):
    • Provide detailed synthetic procedures, including reaction times, temperatures, and deuterium sources.
    • Report characterization data (e.g., NMR chemical shifts, MS peaks) in tabular format (Table 1) .
  • Batch Consistency : Use the same deuterated precursor (e.g., D2 _2O or CD3 _3OD) across experiments to minimize variability .

Table 1. Example Characterization Data for this compound

ParameterValueMethod
Boiling Point48–50°CGC
1H^1H-NMR (CDCl3 _3)δ 1.15 (s, 9H)400 MHz NMR
Isotopic Purity98.5% DHR-MS

Advanced Question: What mechanistic insights can be gained using this compound in radical chain reactions?

Answer:
Deuterated alkanes are probes for radical intermediates:

  • Radical Lifetime : The C-D bond’s strength prolongs radical half-lives, enabling ESR detection of transient species.
  • Branching Ratios : Compare product distributions (e.g., chlorination) to infer hydrogen abstraction vs. recombination pathways.
  • Case Study : In tert-butyl radical reactions, deuterated analogs reduce chain-transfer rates, favoring termination over propagation .

Basic Question: What are the best practices for long-term storage of this compound to prevent isotopic degradation?

Answer:

  • Container Material : Use amber glass vials with PTFE-lined caps to avoid leaching or isotopic exchange with plastics .
  • Moisture Control : Add molecular sieves (3Å) to storage vessels and monitor humidity with in situ sensors .
  • Stability Testing : Periodically analyze stored samples via GC-MS to detect protiation (e.g., m/z 58 → 57 for CH3 _3 loss) .

Advanced Question: How can computational chemistry complement experimental studies on this compound?

Answer:

  • Molecular Dynamics (MD) : Simulate isotopic effects on diffusion coefficients in solvent systems.
  • Quantum Mechanics (QM) : Calculate vibrational frequencies (e.g., C-D stretches at ~2200 cm1 ^{-1}) to validate IR spectra .
  • Transition State Modeling : Predict KIE values for SN2 reactions using Gaussian or ORCA software .

Q. Guidelines for Referencing Data

  • Always cross-check spectral data with authoritative databases (e.g., NIST Chemistry WebBook) .
  • Cite synthetic protocols from peer-reviewed journals, avoiding non-academic sources like vendor catalogs .

Properties

IUPAC Name

2-methyl-2-protiopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPPMTNAJDCUHE-LCNXKSLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[1H]C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

58.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13183-68-1
Record name 2-Methylpropane-2-d
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13183-68-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

An apparatus for the production of (meth)acrylic acid which is preferred according to the invention comprises the (meth)acrylic acid reactor and a quench absorber during the synthesis of (meth)acrylic acid by catalytic gaseous phase reaction of C4 starting compounds with oxygen. (Meth)acrylic acid may be obtained particularly preferably by catalytic gaseous phase oxidation of isobutene, isobutane, tert.-butanol, iso-butyraldehyde, methacrolein or meth-tert.-butylether. Further details on the production of (meth)acrylic acid are disclosed in EP 0 092 097 B1, EP 0 058 927 and EP 0 608 838.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

The oxidation zone is in a pressurized reactor which is partially filled with a liquid reaction mixture comprising 5 ppm of soluble molybdenum catalyst. The liquid reaction mixture can be deemed to be about 66% isobutane and about 34% of a liquid mixture of oxidate, comprising products and byproducts. Fresh isobutane is injected and recycle isobutane is injected into the liquid reaction mixture. An oxygen-containing gas is injected into the liquid reaction mixture. The reactor is maintained at 700 psig and at 280° F. The average residence time for the isobutane in the reactor is about 4 hours, and the extent of conversion of the isobutane is about 34%. The yields of byproducts and products from such oxidation of isobutane correspond to about 66% tertiary butyl alcohol (TBA), about 22% tertiary butyl hydroperoxide (TBHP), about 6% acetone, about 6% of a mixture comprising about 2% water, about 1.5% methanol and minor amounts of related components. About 1% of the isobutane is converted to carbon dioxide with a measurable amount of carbon monoxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods III

Procedure details

Referring then to the drawing, there is shown an isostripper column 3. The isostripper column is typically operated at fractionation conditions including a bottom temperature of from about 350° to about 390° F., a top temperature of from about 125° to about 150° F., a bottom pressure of from about 155 to about 165 psig., and a top pressure of from about 145 to about 155 psig. In the present example, an alkylation reaction zone effluent stream, at a temperature of about 100° F., is charged to a heat exchanger 2 contained in line 1 whereby said stream is heated to a temperature of about 150° F. by indirect heat exchange with the hot alkylate product stream recovered from the isostripper column by way of line 27. The alkylation reaction zone effluent stream is continued through line 1 to provide about 271.4 moles of propane, 2721.4 moles of isobutane, 649.9 moles of n-butane, 29.4 moles of isopentane, 1.3 moles of n-pentane and about 394.6 moles of C6 + hydrocarbons per hour to the isostripper column 3. Said alkylation reaction zone effluent stream further contains about 125.7 moles of HF per hour, the mole quantities expressed herein being intended as lb-moles.
Quantity
29.4 mol
Type
reactant
Reaction Step One
Quantity
1.3 mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The [W]s—H catalyst (55.7 mg; 4.96% W/SiO2; 15.01 micromol of W) supported on silica is prepared as described above and then the reactor is charged with propane at atmospheric pressure (propane/W=790) and heated at 150° C. under batch conditions. A mixture of methane, of ethane, of isobutane, of butane, of pentane and, in a smaller proportion, of isopentane and of hexane is gradually obtained according to the following Table 5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

The [Ta]s—H catalyst (46.6 mg; 4.44% Ta/SiO2; 11.4 micromol of Ta) is prepared as in Example 3 and then the reactor charged with propane at atmospheric pressure (propane/Ta=880) and heated at 150° C. under batch conditions. A mixture of methane, of ethane, of butane, of isobutane and, in a smaller proportion, of pentane, of isopentane and of C6 homologues is gradually obtained according to the following Table 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
propane Ta
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
[Ta]s—H
Quantity
46.6 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methylpropane-2-d
2-Methylpropane-2-d
2-Methylpropane-2-d
2-Methylpropane-2-d
2-Methylpropane-2-d
2-Methylpropane-2-d

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.